Cas no 2387928-42-7 (Isoquinoline, 8-bromo-1-methoxy-7-methyl-)

Isoquinoline, 8-bromo-1-methoxy-7-methyl- 化学的及び物理的性質
名前と識別子
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- Isoquinoline, 8-bromo-1-methoxy-7-methyl-
- 8-Bromo-1-methoxy-7-methylisoquinoline
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- インチ: 1S/C11H10BrNO/c1-7-3-4-8-5-6-13-11(14-2)9(8)10(7)12/h3-6H,1-2H3
- InChIKey: RZRUVTDXKIRWOJ-UHFFFAOYSA-N
- ほほえんだ: C1(OC)C2=C(C=CC(C)=C2Br)C=CN=1
Isoquinoline, 8-bromo-1-methoxy-7-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217349-1g |
8-Bromo-1-methoxy-7-methylisoquinoline |
2387928-42-7 | 98% | 1g |
¥8356 | 2023-03-11 | |
Chemenu | CM560290-1g |
8-Bromo-1-methoxy-7-methylisoquinoline |
2387928-42-7 | 95%+ | 1g |
$1071 | 2024-07-28 |
Isoquinoline, 8-bromo-1-methoxy-7-methyl- 関連文献
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
Isoquinoline, 8-bromo-1-methoxy-7-methyl-に関する追加情報
Recent Advances in the Study of Isoquinoline, 8-bromo-1-methoxy-7-methyl- (CAS: 2387928-42-7)
The compound Isoquinoline, 8-bromo-1-methoxy-7-methyl- (CAS: 2387928-42-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the role of Isoquinoline derivatives in modulating various biological pathways, particularly those involved in inflammation and cancer. The specific substitution pattern of 8-bromo-1-methoxy-7-methyl- on the isoquinoline scaffold has been shown to enhance its binding affinity to certain protein targets, making it a promising candidate for further investigation. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure and purity of the compound.
In a groundbreaking study published in the Journal of Medicinal Chemistry, the compound demonstrated potent inhibitory activity against a range of kinases implicated in tumor growth. The study utilized in vitro assays and molecular docking simulations to elucidate the mechanism of action, revealing that the bromo and methoxy substituents play a critical role in stabilizing the compound within the kinase active site. These findings suggest that Isoquinoline, 8-bromo-1-methoxy-7-methyl- could serve as a lead compound for the development of novel kinase inhibitors.
Another area of interest is the compound's potential application in neurodegenerative diseases. Preliminary data from a recent preclinical study indicated that the compound exhibits neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of pathological proteins. These results, though preliminary, open new avenues for exploring its utility in treating conditions such as Alzheimer's and Parkinson's diseases.
The synthesis of Isoquinoline, 8-bromo-1-methoxy-7-methyl- has also seen advancements, with researchers developing more efficient and scalable routes. A recent publication in Organic Letters detailed a novel catalytic method that significantly improves yield and reduces the use of hazardous reagents. This methodological innovation is expected to facilitate larger-scale production for further biological testing and potential clinical applications.
Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization. Additionally, comprehensive toxicity studies are needed to ensure its safety profile before progressing to clinical trials. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to address these challenges and unlock the full therapeutic potential of this compound.
In conclusion, Isoquinoline, 8-bromo-1-methoxy-7-methyl- (CAS: 2387928-42-7) represents a versatile and promising scaffold in medicinal chemistry. Its diverse biological activities and recent synthetic advancements underscore its potential as a cornerstone for future drug discovery efforts. Continued research and interdisciplinary collaboration will be crucial in translating these findings into tangible therapeutic solutions.
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